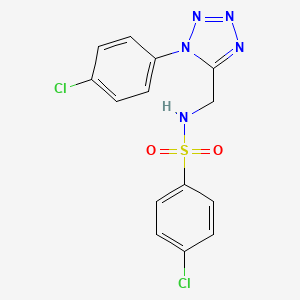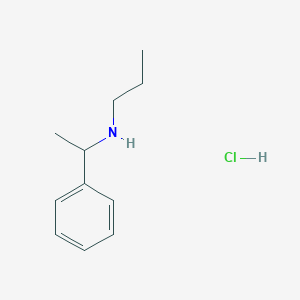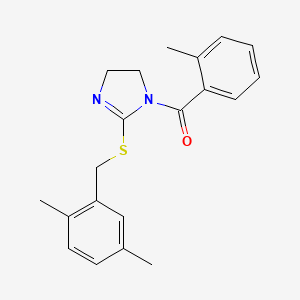
4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a chemical compound with the formula C12H9Cl2NO2S . It is used in various industrial and scientific research .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.18 . Other physical and chemical properties are not directly available in the resources.Applications De Recherche Scientifique
Structural Insights and Chemical Properties
Research on tetrazole derivatives, including compounds closely related to "4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide," has revealed detailed structural characteristics through X-ray crystallography. These studies have highlighted the planarity of tetrazole rings and the lack of conjugation with aryl rings, suggesting a distinct spatial arrangement that could influence their chemical reactivity and interaction with biological targets. Molecular docking studies, aimed at understanding the interaction within the cyclooxygenase-2 enzyme's active site, indicate potential for COX-2 inhibition, suggesting therapeutic applications in inflammation and pain management (Al-Hourani et al., 2015).
Anticancer and Antimicrobial Potential
Synthesis and bioactivity studies of sulfonamide derivatives have demonstrated potential anticancer activities, with specific compounds showing high selectivity and potency against certain cancer cell lines, underscoring the potential for developing novel anticancer agents. The chemical versatility of these compounds allows for targeted synthesis, enhancing their activity against specific cancer types (Gul et al., 2016). Additionally, certain derivatives have exhibited promising antimicrobial properties, indicating a broad spectrum of biological activity that could be harnessed for therapeutic applications (Sławiński et al., 2013).
Applications in Photodynamic Therapy
The synthesis of novel compounds, including those with the benzenesulfonamide moiety, has been explored for applications in photodynamic therapy, particularly in the treatment of cancer. These compounds have been shown to possess high singlet oxygen quantum yield, a critical parameter for the effectiveness of Type II photosensitizers used in photodynamic therapy. The photophysical and photochemical properties of these compounds, such as fluorescence and photodegradation quantum yields, are essential for their function as photosensitizers, offering a pathway for targeted cancer therapy with minimal side effects (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
Further research into sulfonamide derivatives has identified their potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds exhibit selective inhibition of specific carbonic anhydrase isoenzymes, offering therapeutic potential in conditions where enzyme activity is dysregulated. The specificity and potency of these inhibitors can lead to the development of targeted therapies for conditions such as glaucoma, edema, and certain types of cancer (Gul et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anticancer activity in various cell lines , suggesting potential targets within cancer cells.
Mode of Action
Related compounds have shown to induce apoptosis in cancer cells , suggesting that this compound may interact with its targets to trigger programmed cell death.
Pharmacokinetics
Related compounds have been assessed for their metabolic stability, with results indicating susceptibility to undergo first-phase oxidation reactions in human liver microsomes .
Result of Action
Related compounds have shown a high cytotoxic effect in cancer cells and less cytotoxicity against non-tumor cells .
Action Environment
The metabolic stability of related compounds suggests that they may be influenced by factors such as the presence of enzymes in the liver .
Propriétés
IUPAC Name |
4-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORXJRBAXZNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2957697.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl adamantane-1-carboxylate](/img/structure/B2957698.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-4-carboxylic acid](/img/structure/B2957699.png)

![2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B2957702.png)
![N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)
![3-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2957705.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2957706.png)


![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-methoxyphenyl)ethan-1-one](/img/structure/B2957712.png)
![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)
![2-(2,3-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2957715.png)

